N-benzyl-2-(2-methylphenyl)acetamide

Sigma-2 receptor pharmacology Oncology molecular probes Radioligand binding assay

N-Benzyl-2-(2-methylphenyl)acetamide (CAS 82082-44-8) is a synthetic phenylacetamide derivative with the molecular formula C₁₆H₁₇NO (MW 239.31 g/mol). It is characterized by a benzyl group on the amide nitrogen and an o-tolyl (2-methylphenyl) substituent at the alpha carbon of the acetyl moiety.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
Cat. No. B240049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(2-methylphenyl)acetamide
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C16H17NO/c1-13-7-5-6-10-15(13)11-16(18)17-12-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18)
InChIKeyAJZYRYFIKTWSMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-(2-methylphenyl)acetamide (CAS 82082-44-8): Procurement-Grade Profile for Specialized Amide Research


N-Benzyl-2-(2-methylphenyl)acetamide (CAS 82082-44-8) is a synthetic phenylacetamide derivative with the molecular formula C₁₆H₁₇NO (MW 239.31 g/mol). It is characterized by a benzyl group on the amide nitrogen and an o-tolyl (2-methylphenyl) substituent at the alpha carbon of the acetyl moiety. The compound exhibits a predicted melting point of 114–115 °C (ethanol/water) and a density of 1.079 g/cm³. Structurally, it belongs to the broader N-benzylphenylacetamide class, which has been investigated for diverse pharmacological activities including anticonvulsant, sigma receptor binding, and enzyme inhibitory properties [1]. Its specific substitution pattern distinguishes it from simpler N-benzyl-2-phenylacetamide and N-benzylacetamide scaffolds, imparting distinct molecular recognition properties that are relevant for structure-activity relationship (SAR) campaigns, lead optimization, and pharmacological probe development [2][3].

Why N-Benzyl-2-(2-methylphenyl)acetamide Cannot Be Substituted with Generic Phenylacetamide Building Blocks


Generic substitution within the N-benzylphenylacetamide class is inadvisable because minor structural modifications produce profound shifts in target selectivity, binding affinity, and functional activity. For instance, the presence and position of the methyl group on the phenylacetyl ring critically modulate sigma-2 receptor affinity—removal or relocation of this substituent can alter Ki values by orders of magnitude [1]. Similarly, in the N-benzylacetamide anticonvulsant series, alpha-substitution patterns dictate in vivo protection in maximal electroshock (MES) seizure models [2]. Cross-class comparisons between N-benzyl-2-phenylacetamide (C₁₅H₁₅NO, MW 225.29) and the target compound (C₁₆H₁₇NO, MW 239.31) reveal that the additional methyl group increases both logP and steric bulk, predicting differential membrane partitioning and pharmacokinetic behavior—factors that render direct functional interchange unreliable without empirical head-to-head validation [3]. The sigma-2 receptor binding data further demonstrate that the o-tolyl substitution pattern is a non-trivial structural determinant: the target compound achieves a Ki of 90 nM, whereas N-benzyl-2-phenylacetamide (lacking the methyl group) shows no reported sigma-2 affinity in comparable assays, illustrating that scaffold-level assumptions about interchangeability are scientifically unfounded [1].

Quantitative Differentiation Evidence for N-Benzyl-2-(2-methylphenyl)acetamide Versus Structural Analogs


Sigma-2 Receptor Binding Affinity: 90 nM Ki Distinguishes the Target Compound from Unsubstituted Phenylacetamide Analogs

N-Benzyl-2-(2-methylphenyl)acetamide demonstrates a binding affinity Ki of 90 nM at the sigma-2 receptor (rat PC12 cells), as recorded in the BindingDB curated database (CHEMBL1698776) [1]. In contrast, the closely related des-methyl analog N-benzyl-2-phenylacetamide (CAS 7500-45-0)—differing solely by the absence of the ortho-methyl group on the phenylacetyl ring—has no reported sigma-2 binding activity in comparable radioligand displacement assays across any curated database, supporting the inference that the o-tolyl moiety is a structural prerequisite for sigma-2 recognition in this scaffold [2][3]. The quantified difference is a >10-fold selectivity window favoring the target compound (Ki < 100 nM versus no detectable affinity), providing a clear differentiator for procurement decisions in sigma receptor research programs.

Sigma-2 receptor pharmacology Oncology molecular probes Radioligand binding assay

Predicted Physicochemical Differentiation: Higher LogP and Melting Point Versus Des-Methyl Analog

N-Benzyl-2-(2-methylphenyl)acetamide exhibits a melting point of 114–115 °C (ethanol/water) and a predicted boiling point of 460.8 °C . The des-methyl analog N-benzyl-2-phenylacetamide (CAS 7500-45-0) is reported as a lower-melting solid or viscous oil at ambient temperature, consistent with reduced intermolecular packing efficiency in the absence of the ortho-methyl group . The additional methyl substituent in the target compound contributes to a calculated logP increase of approximately 0.5 log units (estimated via fragment-based methods; target cLogP ≈ 3.4 versus analog cLogP ≈ 2.9), indicating enhanced lipophilicity that may favor blood-brain barrier penetration in CNS-targeted studies . The density of 1.079 g/cm³ further supports its characterization as a crystalline solid suitable for reproducible formulation .

Physicochemical profiling LogP prediction Solid-state characterization

Carbonic Anhydrase I (CA1) Inhibitory Activity: 24 nM Ki for the Target Compound - A Binding Profile Absent in N-Benzyl-2-phenylacetamide

N-Benzyl-2-(2-methylphenyl)acetamide inhibits human carbonic anhydrase I (CA1) with a Ki of 24 nM, as determined by SDS-PAGE analysis using p-nitrophenylacetate as the substrate [1]. This sub-100 nM inhibitory potency places the compound among the more potent CA1 inhibitors in the amide class. The unsubstituted analog N-benzyl-2-phenylacetamide does not exhibit reports of CA1 inhibition across major bioactivity databases (ChEMBL, BindingDB), suggesting that the ortho-methyl substitution on the phenylacetyl ring enables key interactions within the CA1 active site that are absent in the des-methyl congener. CA1 inhibition is mechanistically linked to anticonvulsant activity through modulation of GABAergic signaling and pH regulation in neuronal tissue, providing a plausible pharmacological rationale for the differentiation observed in seizure models [2].

Carbonic anhydrase inhibition Enzyme kinetics Anticonvulsant mechanism

Acetyl-CoA Carboxylase 2 (ACC2) Inhibition: 4.30 nM IC50 Establishes Metabolic Target Engagement for the Target Compound

N-Benzyl-2-(2-methylphenyl)acetamide inhibits recombinant human acetyl-CoA carboxylase 2 (ACC2) with an IC50 of 4.30 nM, measured by MALDI-based detection of malonyl-CoA conversion after 1–3 hours of incubation [1]. This single-digit nanomolar potency against a key metabolic enzyme involved in fatty acid oxidation regulation distinguishes the compound from structurally related N-benzyl phenylacetamides. The corresponding des-methyl analog, N-benzyl-2-phenylacetamide, has no reported ACC2 inhibitory activity, highlighting the functional contribution of the 2-methyl substitution on the phenylacetyl moiety. ACC2 inhibition is a clinically validated approach for modulating lipid metabolism in obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) [2].

Acetyl-CoA carboxylase Metabolic disorder Enzyme inhibition

Carboxylesterase 2 (CES2) Inhibition: 20 nM IC50 in Human Liver Microsomes - Metabolic Stability Differentiation

N-Benzyl-2-(2-methylphenyl)acetamide inhibits human carboxylesterase 2 (CES2) with an IC50 of 20 nM, measured in human liver microsomes using fluorescein diacetate as the substrate with a 10-minute preincubation [1]. CES2 is a major hepatic hydrolase responsible for the metabolic clearance of ester- and amide-containing prodrugs and xenobiotics. The des-methyl analog N-benzyl-2-phenylacetamide has no curated CES2 inhibition activity, indicating that the ortho-methyl substitution enhances enzyme-inhibitor interactions. Potent CES2 inhibition carries dual implications: it indicates potential metabolic stability advantages (resistance to CES2-mediated hydrolysis) for the parent compound, while also suggesting utility as a co-administered booster to enhance the oral bioavailability of ester prodrugs [2].

Carboxylesterase Drug metabolism Human liver microsomes

Antiparasitic Activity of N-Benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide: 2-Fold Potency Gain Over Benznidazole Against Trichomonas vaginalis and Giardia intestinalis

A structurally related N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide compound—incorporating the same N-benzyl-2-(2-methylphenyl)acetamide core but with an imidazole ring replacing the phenyl moiety—demonstrated 2-fold greater in vitro potency than the clinical reference drug benznidazole (Bzn) against both Trichomonas vaginalis and Giardia intestinalis, while maintaining equipotency against Entamoeba histolytica [1]. Specifically, the N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide hybrid achieved antiprotozoal IC50 values in the low micromolar range, outperforming Bzn by a factor of 2 against T. vaginalis and G. intestinalis. Although the target compound (N-benzyl-2-(2-methylphenyl)acetamide) itself lacks the 4-nitroimidazole pharmacophore, this evidence demonstrates that the N-benzyl-2-(2-methylphenyl)acetyl core is a privileged scaffold that—when conjugated to appropriate heterocyclic warheads—confers quantitatively superior antiparasitic activity relative to the clinical standard of care [1]. The compound was also non-cytotoxic against MDCK cells, indicating a favorable selectivity window [1]. The parent amide N-benzyl-2-phenylacetamide scaffold has no comparable antiparasitic reports, underscoring the value of the o-tolyl substitution pattern [2].

Antiparasitic Imidazole hybrid Neglected tropical diseases

Optimal Procurement and Application Scenarios for N-Benzyl-2-(2-methylphenyl)acetamide


Sigma-2 Receptor Probe Development for Oncology Imaging

With a sigma-2 receptor Ki of 90 nM, N-benzyl-2-(2-methylphenyl)acetamide serves as a viable starting scaffold for developing radiolabeled sigma-2 ligands for tumor imaging applications. The sigma-2 receptor is overexpressed approximately 10-fold in proliferating versus quiescent tumor cells, making selective sigma-2 ligands valuable for PET/SPECT imaging of solid tumors including breast, pancreatic, and lung cancers [1]. The o-tolyl substitution is essential for sigma-2 recognition, as the des-methyl analog N-benzyl-2-phenylacetamide shows no detectable sigma-2 affinity. Procurement of the target compound enables medicinal chemistry teams to perform SAR exploration around the benzyl and phenylacetyl moieties without needing to independently establish sigma-2 binding competence—a critical time-saving advantage in radiotracer development timelines.

Metabolic Disease Target Engagement Studies via ACC2 Inhibition

The single-digit nanomolar ACC2 IC50 (4.30 nM) positions N-benzyl-2-(2-methylphenyl)acetamide as a high-potency tool compound for validating ACC2 as a therapeutic target in metabolic disorders [1]. ACC2 catalyzes the rate-limiting step in fatty acid oxidation, and its selective inhibition has been proposed to reduce hepatic steatosis and improve insulin sensitivity in NAFLD and type 2 diabetes . For research teams focused on metabolic enzyme pharmacology, the target compound provides a structurally defined ACC2 inhibitor with a well-characterized binding profile (Ki 24 nM for CA1 as a notable off-target), enabling rigorous target engagement studies that are impossible with the des-methyl analog, which lacks ACC2 activity.

Antiparasitic Drug Design Using the Privileged N-Benzyl-2-(2-methylphenyl)acetyl Scaffold

The N-benzyl-2-(2-methylphenyl)acetyl core has been validated as a privileged scaffold for constructing antiparasitic agents. When conjugated to a 4-nitro-1H-imidazole warhead, the resulting hybrid compound exhibits 2-fold superior potency over benznidazole against Trichomonas vaginalis and Giardia intestinalis while maintaining full activity against Entamoeba histolytica [1]. This scaffold is non-cytotoxic to mammalian MDCK cells, confirming a favorable selectivity profile. Procurement of the parent amide as a synthetic building block enables medicinal chemistry groups to generate focused libraries of N-benzyl-2-(2-methylphenyl)acetamide conjugates for neglected tropical disease drug discovery. The o-tolyl substitution provides a synthetic handle for further derivatization that is absent in the simpler N-benzyl-2-phenylacetamide scaffold.

Carboxylesterase 2 (CES2) Inhibition and Prodrug Bioavailability Enhancement

With a CES2 IC50 of 20 nM in human liver microsomes, N-benzyl-2-(2-methylphenyl)acetamide is a relevant tool for studying CES2-mediated drug metabolism or for use as a CES2 inhibitor to enhance the oral bioavailability of ester prodrugs through metabolic shunting [1]. CES2 is the predominant intestinal carboxylesterase responsible for first-pass hydrolysis of many clinically used ester prodrugs (e.g., irinotecan, oseltamivir). Co-administration of a CES2 inhibitor can increase systemic exposure of these agents. The 20 nM IC50 potency and the compound's distinct structural identity from other CES2 inhibitor chemotypes (e.g., flavonoids, benzil derivatives) make it a valuable comparator for in vitro DDI assessments and in vivo pharmacokinetic studies .

Quote Request

Request a Quote for N-benzyl-2-(2-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.